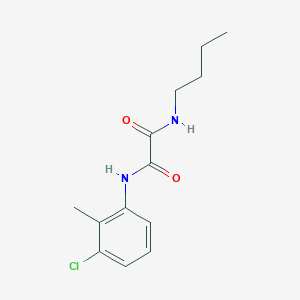

N1-butyl-N2-(3-chloro-2-methylphenyl)oxalamide

Description

Properties

IUPAC Name |

N-butyl-N'-(3-chloro-2-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-3-4-8-15-12(17)13(18)16-11-7-5-6-10(14)9(11)2/h5-7H,3-4,8H2,1-2H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGAMXSXOBXCIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NC1=C(C(=CC=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-(3-chloro-2-methylphenyl)oxamide typically involves the reaction of N-butylamine with 3-chloro-2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of N-butyl-N’-(3-chloro-2-methylphenyl)oxamide may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-(3-chloro-2-methylphenyl)oxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding amine.

Substitution: The major product is the corresponding methoxy derivative.

Scientific Research Applications

N-butyl-N’-(3-chloro-2-methylphenyl)oxamide is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-butyl-N’-(3-chloro-2-methylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Research Findings

- Molecular Design Superiority : Oxalamides outperform traditional NAs due to tunable hydrogen bonding and phase separation behavior. Their self-assembly in the polymer melt reduces nucleation barriers, enabling rapid crystallization under industrial conditions .

- Thermal Behavior : The multi-step melting and crystallization of compound 1 (observed via DSC and NMR) highlight its dynamic structural adaptability, critical for nucleation .

- Concentration Thresholds : Excessive NA concentrations (>0.5 wt%) promote aggregation, underscoring the need for precise dosage .

Biological Activity

N1-butyl-N2-(3-chloro-2-methylphenyl)oxalamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxalamide backbone, which is known for its stability and ability to interact with various biological targets. The presence of the butyl group and the 3-chloro-2-methylphenyl moiety may influence its solubility and biological interactions.

Antimicrobial Properties

Research indicates that compounds with oxalamide structures often exhibit antimicrobial activity. Preliminary studies suggest that this compound may possess similar properties. For instance, investigations into structurally related compounds have demonstrated significant antibacterial effects against various strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These studies highlight the potential for this compound to serve as a lead compound in developing new antimicrobial agents.

Anticancer Activity

This compound has also been explored for its anticancer properties. Several studies have focused on related oxalamides, revealing their ability to inhibit cancer cell proliferation. For example, compounds exhibiting similar structural features have shown cytotoxic effects against:

- HeLa (cervical cancer cells)

- HCT116 (colon cancer cells)

- MCF7 (breast cancer cells)

In vitro assays indicated that these compounds could induce apoptosis in cancer cells, making them candidates for further development in oncology .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. Potential mechanisms include:

- Enzyme inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism or microbial survival.

- Receptor binding : The compound may bind to receptors that regulate cell growth and apoptosis.

Understanding these interactions is crucial for elucidating the therapeutic potential of this compound.

Research Findings and Case Studies

Recent studies have provided insights into the biological activities of this compound. Key findings include:

Q & A

Q. What are the optimal synthetic routes for N1-butyl-N2-(3-chloro-2-methylphenyl)oxalamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves coupling N-butylamine and 3-chloro-2-methylaniline derivatives with oxalyl chloride under controlled conditions. Key steps include:

- Reagent selection : Oxalyl chloride for oxalamide bond formation, as demonstrated in bis-aryl oxalamide synthesis .

- Reaction conditions : Maintain 0–5°C during reagent addition to prevent side reactions, followed by gradual warming to room temperature .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity. Monitor purity via HPLC or TLC.

Q. How can structural characterization of this compound be performed?

Methodological Answer:

- NMR spectroscopy : Use , , and NMR (if applicable) to confirm substituent positions. For example, aromatic protons in the 3-chloro-2-methylphenyl group resonate at δ 7.1–7.3 ppm, while butyl chain protons appear at δ 0.8–1.5 ppm .

- Mass spectrometry : High-resolution MS (e.g., HRMS-ESI) to verify molecular weight (calc. for CHClNO: 294.11 g/mol).

- IR spectroscopy : Confirm amide C=O stretches (~1650–1700 cm) and N-H bends (~1550 cm).

Advanced Research Questions

Q. What crystallographic challenges arise in determining its 3D structure, and how can SHELX software address them?

Methodological Answer:

- Challenges : Low crystal quality, twinning, or weak diffraction due to flexible butyl chains.

- SHELX workflow :

- Data collection : Use synchrotron radiation for high-resolution data.

- Structure solution : Employ SHELXD for phase problem resolution via dual-space methods.

- Refinement : Apply SHELXL with restraints for flexible alkyl groups and anisotropic displacement parameters for heavy atoms (Cl). Validate with R-factors (<5%) and residual density maps .

Q. How can researchers evaluate its bioactivity against Gram-positive pathogens?

Methodological Answer:

- Assay design :

- MIC testing : Use broth microdilution (CLSI guidelines) against S. aureus and B. subtilis. Include positive controls (e.g., vancomycin) and solvent controls.

- Mechanistic studies : Perform time-kill assays and SEM imaging to assess membrane disruption. Compare with structurally similar oxalamides (e.g., piperazine-substituted analogs show enhanced activity ).

- Data interpretation : Address contradictions (e.g., variable MICs) by standardizing inoculum size and growth media.

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified aryl (e.g., 4-fluoro vs. 3-chloro) or alkyl (e.g., propyl vs. butyl) groups.

- Activity cliffs : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like bacterial topoisomerases.

- Comparative analysis : Reference SAR tables from related oxalamides (e.g., 4-chlorophenyl derivatives show 2× higher potency than methyl-substituted analogs ).

Q. How can solubility limitations in aqueous systems be overcome for in vivo studies?

Methodological Answer:

- Formulation : Use co-solvents (DMSO:PBS mixtures) or nanoencapsulation (liposomes, PLGA nanoparticles).

- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance bioavailability.

- Analytical validation : Measure solubility via shake-flask method with UV-Vis quantification at λ~270 nm (amide π→π* transitions).

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields (e.g., 35–70%)?

Methodological Answer:

- Variable factors :

- Reaction scale : Small-scale reactions (<1 mmol) may suffer from inefficiency; optimize stirring and reagent addition rates.

- Purification losses : Compare yields pre- and post-column chromatography to identify bottlenecks.

- Mitigation : Replicate conditions from high-yield protocols (e.g., THF/water solvent systems ) and characterize byproducts via LC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.